LY2456302 - 1174130-61-0

LY2456302

Catalog Number: EVT-260542
CAS Number: 1174130-61-0
Molecular Formula: C26H27FN2O2
Molecular Weight: 418.5124
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2456302, also known as CERC-501 or Aticaprant, is a potent, selective antagonist of the kappa opioid receptor (KOR). [, , , , , , , , , , , , , , , ] This small molecule exhibits high affinity for KOR and demonstrates >30-fold functional selectivity over mu (MOR) and delta (DOR) opioid receptors. [, , ] Developed as a potential therapeutic agent for neuropsychiatric and substance abuse disorders, LY2456302 has been the subject of extensive research for its potential in treating depression, anxiety, and addiction. [, , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Reductive Amination: One approach involves a reductive amination reaction between (S)-3-fluoro-4-(4-formylphenoxy)benzamide and 2-(3,5-dimethylphenyl)pyrrolidine, using a reducing agent like sodium triacetoxyborohydride. [] This method has been adapted for both batch and microflow conditions, with the latter employing a silicon-nanostructure-supported palladium nanoparticle composite as a reusable heterogeneous catalyst. []
  • Borrowing Hydrogen Annulation: Another strategy utilizes an iridium-catalyzed enantioconvergent borrowing hydrogen annulation of racemic 1,4-diols with amines. [] This method offers a direct and versatile route to chiral N-heterocycles, including LY2456302, by efficiently constructing two C-N bonds in a single step. []
Molecular Structure Analysis

LY2456302 possesses a chiral center and exists as a single enantiomer. [, ] The structure consists of a central benzene ring with three substituents:

Mechanism of Action

LY2456302 acts as a competitive antagonist at the KOR. [, , , , , , , , ] By binding to the receptor, it blocks the actions of endogenous agonists like dynorphin, thereby preventing downstream signaling cascades associated with KOR activation. [, , , ] This blockade has been shown to produce antidepressant and anxiolytic-like effects in preclinical models. [, , , , , ]

Furthermore, research suggests that LY2456302's duration of action is linked to its ability to activate c-Jun N-terminal kinase 1 (JNK1), a protein involved in cellular stress responses. [] This suggests a potential noncompetitive mechanism contributing to its long-lasting effects.

Applications
  • Depression Research: Studies have explored LY2456302's efficacy in treating major depressive disorder (MDD), with promising results in rodent models of stress-induced social deficits and anhedonia. [, , , , , , , , ]
  • Addiction Research: Research has investigated the compound's ability to reduce alcohol and nicotine seeking and withdrawal symptoms, suggesting potential for treating substance use disorders. [, , , , , ]
  • Pain Research: LY2456302 has been used to study the role of KOR in pain modulation, particularly in the context of postoperative pain sensitization. []
  • Brain Imaging Studies: Radiolabeled versions of LY2456302, such as [11C]-LY2459989 and [18F]-LY2459989, have been developed and evaluated as positron emission tomography (PET) radiotracers for imaging KOR in nonhuman primates. [, , ] These tracers hold promise for investigating KOR function and occupancy in preclinical and potentially clinical settings.
Future Directions
  • Clinical Trials: While early clinical trials for MDD and nicotine withdrawal have shown mixed results, further research is needed to fully elucidate the therapeutic potential of LY2456302 in humans. [, ]
  • Understanding Sex Differences: Preclinical studies suggest sex-dependent differences in response to LY2456302, highlighting the need for further investigation into sex-specific mechanisms and potential tailored treatment strategies. [, ]
  • Combination Therapies: Exploring the efficacy of LY2456302 in combination with other pharmacological agents, such as MOR antagonists or antidepressants, could lead to more effective treatment options. [, , ]

CERC-501

Compound Description: CERC-501, formerly known as LY2456302, is a potent, selective kappa opioid receptor (KOR) antagonist. It exhibits over 30-fold functional selectivity for KOR over mu and delta opioid receptors . Preclinical studies highlight its potential in treating depression, anxiety, and substance use disorders, including alcohol and nicotine addiction .

LY2795050

Compound Description: LY2795050 is a novel, selective KOR antagonist radiotracer used in Positron Emission Tomography (PET) studies . It allows researchers to visualize and quantify KOR occupancy in the brain.

¹¹C-LY2795050

Compound Description: ¹¹C-LY2795050 is the carbon-11 radiolabeled form of LY2795050. This radiotracer exhibits favorable pharmacokinetic properties and a high binding affinity for KOR, enabling its use in PET imaging to study KOR in vivo .

Morphine

Compound Description: Morphine is a potent opioid analgesic that primarily acts as a mu-opioid receptor agonist . It induces mydriasis (pupil dilation) in rats.

Naloxone

Compound Description: Naloxone is a non-selective opioid receptor antagonist used to reverse opioid overdoses . It is frequently employed in research to block the effects of opioids.

Fentanyl

Compound Description: Fentanyl is a potent synthetic opioid analgesic primarily acting as a mu-opioid receptor agonist. It induces miosis (pupil constriction) in humans .

Naltrexone

Compound Description: Naltrexone is a long-acting, non-selective opioid receptor antagonist, primarily targeting mu-opioid receptors . It is FDA-approved for treating alcohol and opioid dependence.

Naltrindole

Compound Description: Naltrindole is a selective delta opioid receptor (DOR) antagonist .

Nor-BNI

Compound Description: Nor-binaltorphimine (nor-BNI) is a long-acting, highly selective KOR antagonist .

U50,488H (U50)

Compound Description: U50,488H (U50) is a selective KOR agonist, commonly used in research to induce KOR-mediated effects . It often produces dysphoric and aversive effects.

Aticaprant

Compound Description: Aticaprant is a selective, short-acting KOR antagonist . Similar to LY2456302, it is being explored as a potential treatment for mood disorders and alcohol dependence.

¹¹C-EKAP

Compound Description: ¹¹C-EKAP, chemically known as 11C-methyl-(R)-4-(2-(3,4-dichlorophenyl)acetyl)-3-((diethylamino)methyl)piperazine-1-carboxylate, is a KOR agonist radiotracer developed as an alternative to ¹¹C-GR103545 .

LY2459989

Compound Description: LY2459989 is a selective KOR antagonist that can be radiolabeled for use as a PET radioligand .

¹¹C-LY2459989

Compound Description: ¹¹C-LY2459989 is the carbon-11 radiolabeled version of LY2459989, specifically designed as a PET radioligand for imaging KOR .

¹⁸F-LY2459989

Compound Description: ¹⁸F-LY2459989 is the fluorine-18 labeled version of LY2459989, designed for PET imaging of KOR .

¹¹C-FEKAP

Compound Description: ¹¹C-FEKAP is a novel KOR agonist radiotracer designed to overcome the limitations of ¹¹C-GR103545 . It exhibits fast tissue kinetics and high specific binding in monkeys, making it a potentially valuable tool for KOR imaging.

Properties

CAS Number

1174130-61-0

Product Name

(S)-4-(4-((2-(3,5-diMethylphenyl)pyrrolidin-1-yl)Methyl)phenoxy)-3-fluorobenzaMide

IUPAC Name

4-[4-[[(2S)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide

Molecular Formula

C26H27FN2O2

Molecular Weight

418.5124

InChI

InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m0/s1

InChI Key

ZHPMYDSXGRRERG-DEOSSOPVSA-N

SMILES

CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C

Solubility

Soluble in DMSO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.